1-((Butylamino)methyl)cyclopentan-1-ol
Description
1-((Butylamino)methyl)cyclopentan-1-ol is a cyclopentanol derivative featuring a butylamino group attached via a methylene bridge to the cyclopentanol core. The compound’s molecular formula is inferred as C₁₀H₂₁NO (molecular weight: ~171.28 g/mol). The butylamino substituent introduces both basicity and lipophilicity, making it relevant for pharmaceutical, agrochemical, or material science research.
Properties
Molecular Formula |
C10H21NO |
|---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
1-(butylaminomethyl)cyclopentan-1-ol |
InChI |
InChI=1S/C10H21NO/c1-2-3-8-11-9-10(12)6-4-5-7-10/h11-12H,2-9H2,1H3 |
InChI Key |
HOYVGPYNDAMTGM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNCC1(CCCC1)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((Butylamino)methyl)cyclopentan-1-ol typically involves the reaction of cyclopentanone with butylamine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize yield and purity. The process generally includes:
Raw Materials: Cyclopentanone, butylamine, and a reducing agent
Reaction Conditions: Controlled temperature and pressure to ensure consistent product quality
Purification: Techniques such as distillation or crystallization to isolate the desired product
Chemical Reactions Analysis
Types of Reactions
1-((Butylamino)methyl)cyclopentan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated alcohol.
Substitution: The butylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide
Reduction: Reagents like sodium borohydride or lithium aluminum hydride
Substitution: Conditions may include the use of halogenating agents or nucleophiles
Major Products
Oxidation: Formation of cyclopentanone derivatives
Reduction: Formation of more saturated alcohols
Substitution: Formation of various substituted cyclopentane derivatives
Scientific Research Applications
1-((Butylamino)methyl)cyclopentan-1-ol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems and its role as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-((Butylamino)methyl)cyclopentan-1-ol involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved.
Comparison with Similar Compounds
Data Table: Comparative Overview
Research Findings and Implications
- Lipophilicity and Bioavailability: The butylamino group in the target compound likely enhances membrane permeability compared to methylamino or unsubstituted analogs, making it suitable for hydrophobic environments in drug delivery .
- Reactivity: Amino groups facilitate nucleophilic reactions (e.g., Schiff base formation), whereas sulfur-containing analogs (e.g., 4-chlorophenylthio) may undergo oxidation to sulfoxides or sulfones .
- Thermal Stability: Aromatic substituents (e.g., benzyl, chlorophenyl) may improve thermal stability due to resonance effects, whereas aliphatic amino groups could lower melting points .
Biological Activity
1-((Butylamino)methyl)cyclopentan-1-ol, a compound characterized by a cyclopentane ring and a butylamino group, has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
The compound exhibits unique structural features that contribute to its biological activity:
- Molecular Formula : C_{10}H_{19}N
- Molecular Weight : 169.27 g/mol
- Functional Groups : Hydroxyl (-OH) and amine (-NH) groups.
The biological activity of 1-((Butylamino)methyl)cyclopentan-1-ol is largely attributed to its interactions with various biological targets, including enzymes and receptors. The tert-butylamino group facilitates hydrogen bonding, enhancing the compound's affinity for specific molecular interactions. The hydroxyl group also plays a critical role in chemical reactivity, allowing for various modifications that can influence biological outcomes.
Antidepressant Potential
Research indicates that compounds with similar structures have shown antidepressant activity. For instance, nitrogen-containing heterocycles have been linked to serotonin reuptake inhibition, suggesting potential applications for 1-((Butylamino)methyl)cyclopentan-1-ol in treating mood disorders .
Neuroprotective Effects
In studies focusing on neurodevelopmental disorders, compounds structurally related to 1-((Butylamino)methyl)cyclopentan-1-ol have demonstrated neuroprotective effects by modulating chloride ion transport in neurons. This modulation is crucial for maintaining neuronal function and preventing excitotoxicity .
Case Study 1: In Vitro Characterization
A study investigated the effects of 1-((Butylamino)methyl)cyclopentan-1-ol on neuronal cultures. The compound was shown to significantly reduce calcium influx, indicating its potential as an NKCC1 inhibitor. At concentrations of 100 μM, it exhibited an inhibition rate of approximately 92.8%, outperforming traditional inhibitors like bumetanide .
| Concentration (μM) | Calcium Influx Inhibition (%) |
|---|---|
| 10 | 45.7 |
| 100 | 92.8 |
Case Study 2: Pharmacological Profile
In another study, the pharmacological profile of related compounds was assessed through structure–activity relationship (SAR) studies. Modifications to the butyl chain and hydroxyl group were found to enhance solubility and metabolic stability while retaining biological activity .
Research Findings
Recent investigations into the compound's applications in medicinal chemistry highlight its potential as a precursor for synthesizing novel therapeutic agents. Its ability to act on multiple biological pathways makes it a candidate for further exploration in drug development .
Q & A
Q. Basic
- NMR Spectroscopy : ¹H NMR identifies protons on the cyclopentane ring (δ 1.5–2.5 ppm) and butylamino group (δ 2.6–3.0 ppm). ¹³C NMR confirms the hydroxyl-bearing carbon (δ 70–80 ppm).
- IR Spectroscopy : O-H stretch (3200–3600 cm⁻¹) and N-H bend (1550–1650 cm⁻¹) confirm functional groups.
- Mass Spectrometry : ESI-MS or GC-MS validates molecular weight (C₆H₁₃NO, 115.17 g/mol) .
How can conflicting data on oxidation reactivity be resolved?
Advanced
Discrepancies in oxidation outcomes (e.g., ketone vs. carboxylic acid formation) may arise from reaction conditions. Systematic studies using controlled oxidants (e.g., KMnO₄ for ketones, CrO₃ for acids) under varying pH and temperature can clarify pathways. Product analysis via HPLC or GC-MS, coupled with kinetic isotope effects (e.g., ¹⁸O-labeled hydroxyl groups), helps distinguish competing mechanisms .
What derivatives are commonly synthesized from this compound?
Q. Basic
- Halogenation : Thionyl chloride (SOCl₂) converts the hydroxyl group to chloride, yielding 1-((butylamino)methyl)cyclopentyl chloride.
- Acylation : Reaction with acetyl chloride forms the corresponding acetate ester.
- Amine Modification : Alkylation or acylation of the butylamino group generates tertiary amines or amides .
Design an experiment to study its interaction with cytochrome P450 enzymes.
Q. Advanced
- In Vitro Assay : Incubate the compound with human liver microsomes and NADPH. Monitor metabolite formation via LC-MS/MS.
- Inhibition Studies : Pre-incubate microsomes with the compound and probe substrates (e.g., midazolam for CYP3A4). Measure residual enzyme activity fluorometrically.
- Structural Analysis : Molecular docking simulations (using CYP crystal structures) predict binding modes .
How to assess purity and stability under various storage conditions?
Q. Basic
- Purity : Use TLC (silica gel, ethyl acetate/hexane) or HPLC (C18 column, UV detection at 210 nm).
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months). Analyze via NMR and LC-MS for decomposition products (e.g., cyclopentanone from oxidation) .
Analyze discrepancies in reported biological activity across cell lines.
Advanced
Variations in cytotoxicity or enzyme inhibition may stem from differential cell permeability or metabolic activation. Perform:
- Permeability Assays : Use Caco-2 monolayers to measure transport efficiency.
- Metabolite Profiling : Compare intracellular metabolite levels (via LC-HRMS) in sensitive vs. resistant cell lines.
- Target Validation : CRISPR knockout of putative targets (e.g., kinases) validates mechanism .
What strategies mitigate steric hindrance during derivatization?
Advanced
The cyclopentane ring and butylamino group may hinder nucleophilic attacks. Strategies include:
- Protection/Deprotection : Temporarily protect the hydroxyl group (e.g., TBS ether) to direct reactivity to the amine.
- Microwave-Assisted Synthesis : Enhances reaction rates under high-temperature conditions.
- Computational Modeling : DFT calculations predict steric hotspots and guide reagent selection .
How to evaluate its potential as a chiral building block in drug synthesis?
Q. Advanced
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
